2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the acetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction progress is common. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the tissue in which it is expressed .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
What sets 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C26H33N5O4 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H33N5O4/c1-19-4-3-5-20(16-19)28-24(32)17-23-26(34)27-10-11-31(23)25(33)18-29-12-14-30(15-13-29)21-6-8-22(35-2)9-7-21/h3-9,16,23H,10-15,17-18H2,1-2H3,(H,27,34)(H,28,32) |
InChI Key |
LUBRKXKVFVQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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